Dichloromethyl(octyl)silane

Description

Evolution and Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved significantly since the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. sbfchem.com The field saw substantial advancements in the early 20th century through the work of Frederick Kipping, who synthesized a wide array of organosilicon compounds and coined the term "silicone". sbfchem.com These early discoveries revealed the unique properties of organosilicon compounds, including high thermal stability, water repellency, and electrical insulation. sbfchem.com

The development of silicone polymers in 1940 by James Franklin Hyde marked a pivotal moment, leading to their widespread industrial and commercial use. sbfchem.com Silicones, with their backbone of alternating silicon and oxygen atoms (Si-O), possess a unique combination of inorganic-like thermal and oxidative stability and organic-like flexibility. caltech.edu This has led to their application in diverse sectors such as aerospace, automotive, electronics, and healthcare. sbfchem.comiust.ac.ir

In the mid-20th century, the development of new organosilicon reagents and catalysts further expanded the field. sbfchem.com Today, organosilicon compounds are crucial in materials science as water-resistant coatings, sealants, and adhesives. iust.ac.ir They also play a significant role in the pharmaceutical industry as drug carriers and in synthetic chemistry. iust.ac.ir The versatility of silicon allows for the creation of a wide range of structures, including silanes, siloxanes, and silsesquioxanes, making them integral to advanced material design. iust.ac.ir

The Position of Dichloromethyl(octyl)silane within the Organosilane Family and its Academic Relevance

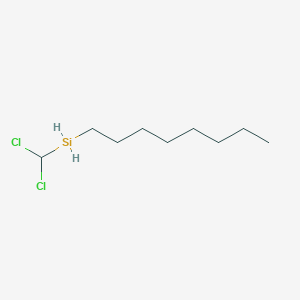

This compound, with the chemical formula C9H20Cl2Si, belongs to the family of organosilanes. chemimpex.comthermofisher.com Specifically, it is a type of organochlorosilane, characterized by the presence of at least one silicon-chlorine bond. These compounds are highly reactive and serve as important intermediates in the synthesis of other organosilicon compounds. innospk.com

The structure of this compound features a central silicon atom bonded to a methyl group, an octyl group, and two chlorine atoms. thermofisher.comcymitquimica.com The presence of the two chlorine atoms makes the silicon center highly electrophilic and susceptible to nucleophilic attack, which is key to its reactivity. The octyl group, a long alkyl chain, imparts significant hydrophobic (water-repellent) properties to the molecule. d-nb.info

Academically, this compound and related long-chain alkylchlorosilanes are of interest for their role in surface modification. chemimpex.cominnospk.com Research has shown that the long alkyl chains are crucial for creating hydrophobic surfaces. d-nb.info For instance, nanoparticles functionalized with octyl-silanes exhibit high hydrophobicity, while those with shorter methyl groups remain hydrophilic. d-nb.info This property is fundamental to developing water-repellent coatings and materials. Furthermore, the dual functionality of the reactive chloro groups and the hydrophobic alkyl chain makes it a valuable tool in the synthesis of advanced materials, including hybrid organic-inorganic composites. chemimpex.com

Fundamental Principles of Silicon-Carbon and Silicon-Halogen Bonding in Organosilanes

Silicon-Carbon (Si-C) Bond:

The silicon-carbon bond is a defining feature of organosilicon compounds. wikipedia.org Compared to the more familiar carbon-carbon (C-C) bond, the Si-C bond is longer (approximately 1.89 Å versus 1.54 Å for a C-C bond) and weaker. wikipedia.org This difference in bond length and strength arises from the larger atomic radius of silicon compared to carbon. machinemfg.com

The electronegativity difference between silicon (1.90 on the Pauling scale) and carbon (2.55) results in a polarized bond, with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. wikipedia.orgmachinemfg.com Despite this polarity, the Si-C bond is generally stable towards oxygen and water under normal conditions. wikipedia.org However, this bond can be cleaved by strong acids or certain nucleophiles like fluoride (B91410) ions. wikipedia.org The unique reactivity of the Si-C bond is exploited in various organic reactions, including the Peterson olefination and the Sakurai reaction. wikipedia.org

Silicon-Halogen (Si-X) Bond:

Silicon readily reacts with halogens (F, Cl, Br, I) to form silicon-halogen bonds. libretexts.org These bonds are highly reactive, particularly the silicon-chlorine (Si-Cl) bond, which is a common feature in organosilane precursors. The reactivity of the Si-X bond makes it a valuable functional group for introducing silicon into other molecules.

The strength of the Si-X bond varies depending on the halogen. The Si-F bond is notably strong (bond energy of 565 kJ/mol), while the Si-Cl bond is weaker (381 kJ/mol). researchgate.net This high reactivity of the Si-Cl bond is central to the utility of chlorosilanes in synthesis. They readily undergo nucleophilic substitution reactions, for example, with water (hydrolysis) to form silanols (Si-OH) or with alcohols to form alkoxysilanes (Si-OR). These reactions are fundamental to the production of silicone polymers and for surface modification applications. The presence of multiple halogen atoms on a silicon center, as in this compound, enhances its reactivity.

| Bond Type | Bond Length (Å) | Bond Energy (kJ/mol) | Polarity |

| Si-C | ~1.89 wikipedia.org | ~301 | Si(δ+)-C(δ-) wikipedia.org |

| C-C | ~1.54 wikipedia.org | ~346 machinemfg.com | Nonpolar |

| Si-Cl | - | ~381 researchgate.net | Si(δ+)-Cl(δ-) |

| Si-F | - | ~565 researchgate.net | Si(δ+)-F(δ-) |

Overview of Major Research Domains for this compound and Related Systems

The unique combination of a reactive dichlorosilyl group and a hydrophobic octyl chain makes this compound a versatile compound in several research domains.

Surface Modification and Hydrophobic Coatings: A primary research area for this compound is in the creation of water-repellent surfaces. chemimpex.com The long octyl chain is highly effective at creating a hydrophobic layer on various substrates. d-nb.info This is crucial for developing protective coatings that resist moisture, which can enhance the durability of materials. chemimpex.com Research in this area focuses on creating self-assembled monolayers (SAMs) on surfaces like silicon wafers, glass, and metals to control their surface energy and wettability. The long alkyl chains contribute to the stability of these layers through van der Waals interactions.

Electronics and Semiconductor Applications: In the field of electronics, organosilanes like this compound are investigated for modifying the surfaces of silicon wafers and other semiconductor materials. chemimpex.cominnospk.com Such modifications can improve the adhesion of photoresists and other coatings, which is critical in the fabrication of microelectronic devices. chemimpex.com The hydrophobic properties imparted by the octyl group can also protect sensitive electronic components from moisture. chemimpex.com

Biomedical Applications: The ability of organosilanes to modify surfaces has led to their exploration in biomedical applications. Research is being conducted on using compounds like this compound to enhance the biocompatibility of medical implants and devices. chemimpex.com By creating a hydrophobic surface, it may be possible to reduce protein adsorption and bacterial colonization on implanted materials. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloromethyl(octyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Cl2Si/c1-2-3-4-5-6-7-8-12-9(10)11/h9H,2-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDXPHRZLYCGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[SiH2]C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dichloromethyl Octyl Silane

Direct Synthesis Approaches to Organochlorosilanes: Mechanistic Considerations

The direct process, also known as the Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry, first reported independently by Eugene G. Rochow and Richard Müller in the 1940s. wikipedia.org It facilitates the large-scale production of organochlorosilanes by reacting elemental silicon with alkyl halides at elevated temperatures over a copper catalyst. wikipedia.orguni-wuppertal.de While the primary industrial application involves the synthesis of methylchlorosilanes from methyl chloride, the underlying principles can be extended to other alkyl halides. wikipedia.orguni-wuppertal.deresearchgate.net

The Müller-Rochow synthesis is a complex process of heterogeneous catalysis involving a gas-solid phase reaction. encyclopedia.pub The reaction is typically conducted in a fluidized bed reactor at temperatures between 250°C and 350°C. uni-wuppertal.dentnu.no Copper is the essential catalyst, and its interaction with the solid silicon substrate is fundamental to the reaction mechanism. uni-wuppertal.deencyclopedia.pub

It is widely accepted that the initial step involves the reaction of copper with silicon to form various copper-silicon alloys, with the intermetallic compound Cu₃Si being considered the key active intermediate. wikipedia.orgencyclopedia.pub This intermediate facilitates the cleavage of the carbon-halogen bond of the alkyl halide and the subsequent formation of silicon-carbon and silicon-chlorine bonds. wikipedia.org The exact mechanism is not fully understood, but it is proposed that the proximity of a Si-Cl bond to a copper-chloromethane adduct on the catalyst surface enables the formation of the organochlorosilane molecule, which then desorbs, regenerating the catalytic site. wikipedia.org

For the synthesis of dichloromethyl(octyl)silane, a mixed feed of methyl chloride and octyl chloride could theoretically be reacted with the silicon-copper contact mass. However, this would likely lead to a complex mixture of products, including various methylchlorosilanes, octylchlorosilanes, and the desired mixed-substituent silane (B1218182), necessitating extensive purification.

The selectivity and yield of the direct process are highly sensitive to a range of reaction parameters. Achieving a desirable distribution of products, let alone selectively forming a specific compound like this compound, requires precise control.

Temperature: The reaction temperature significantly affects conversion rates and product distribution. The optimal range is generally 250°C to 300°C for methylchlorosilanes. uni-wuppertal.de

Catalyst and Promoters: While copper is the primary catalyst, the reaction is sensitive to other metals. uni-wuppertal.de Promoters, such as zinc, tin, and aluminum, are often added in small quantities to the contact mass to improve reaction activity and selectivity toward the desired dichlorodimethylsilane (B41323) in traditional processes. uni-wuppertal.deencyclopedia.pubusq.edu.au For a mixed-feed reaction, these promoters would play a crucial role in influencing the relative rates of methylation and octylation.

Reactant Purity and Particle Size: The purity of the silicon must be high (typically >97%), as impurities can negatively affect the product mixture. uni-wuppertal.de The particle size of the silicon powder also influences the reaction, with a typical range of 45 to 250 µm being used to ensure proper fluidization and surface area for reaction. uni-wuppertal.de

Pressure: The process is typically run at a pressure of 1 to 5 bar. uni-wuppertal.de

Controlling these parameters is critical for optimizing the formation of a specific organochlorosilane and minimizing the production of unwanted by-products like trichlorosilanes or monoalkylsilanes. uni-wuppertal.de

Indirect Synthetic Routes

Indirect routes offer greater control and specificity for synthesizing asymmetrically substituted silanes like this compound. These methods typically involve the reaction of a pre-formed silicon compound with an alkylating agent.

The Grignard reaction was one of the first methods used to form silicon-carbon bonds and remains a versatile tool in organosilane synthesis. acs.orggelest.com This route involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide. To synthesize this compound, the reaction would involve octylmagnesium halide (e.g., C₈H₁₇MgCl or C₈H₁₇MgBr) and methyltrichlorosilane (B1216827) (CH₃SiCl₃).

The primary challenge in this synthesis is controlling the degree of alkylation. gelest.com The reactivity of the chlorosilane intermediates decreases as more alkyl groups are added. acs.org To selectively produce the mono-octyl product, reaction conditions must be carefully managed. A "reverse addition" protocol, where the Grignard reagent is added slowly to the silicon halide, is often employed to maintain an excess of the silicon halide and favor monosubstitution. gelest.com

Table 1: Grignard Synthesis of this compound

| Reactant 1 | Reactant 2 | Desired Product |

| Methyltrichlorosilane (CH₃SiCl₃) | Octylmagnesium chloride (C₈H₁₇MgCl) | This compound (CH₃(C₈H₁₇)SiCl₂) |

This method provides a more direct and controllable path to the target compound compared to the direct process, avoiding the complex product mixtures that characterize the Müller-Rochow synthesis. acs.orggelest.com

Hydrosilylation is a powerful and atom-economical reaction that creates a silicon-carbon bond by the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double or triple bond. rhhz.netresearchgate.net It is one of the most important methods for preparing organosilicon compounds. epfl.ch The synthesis of this compound via this route involves the catalytic addition of dichloromethylsilane (B8780727) (CH₃SiHCl₂) to a terminal alkene, 1-octene (B94956) (CH₂=CHC₆H₁₃). rhhz.netrsc.orggoogle.com

The reaction typically yields an anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the alkene, resulting in the desired linear octyl chain attached to the silicon atom. princeton.edu

The success of a hydrosilylation reaction hinges on the catalyst, which governs the reaction's rate, efficiency, and regioselectivity.

Platinum-Based Catalysts: For decades, platinum complexes have been the dominant catalysts in industrial hydrosilylation. researchgate.netrsc.org Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active and widely used for the hydrosilylation of olefins like 1-octene. rhhz.netprinceton.edursc.org These catalysts generally provide high yields of the terminal (anti-Markovnikov) addition product. rhhz.net

Earth-Abundant Metal Catalysts: Due to the high cost of platinum, significant research has focused on developing catalysts based on more abundant and less expensive metals like nickel and cobalt. epfl.chrsc.org

Nickel Catalysts: Certain α-diimine nickel complexes have demonstrated exceptional activity for the hydrosilylation of 1-octene with tertiary silanes, exhibiting high anti-Markovnikov selectivity (>98%). princeton.edu Heterogeneous nickel nanoparticle catalysts have also proven very efficient for the tandem isomerization-hydrosilylation of various internal octenes to yield the terminal triethoxy(octyl)silane. epfl.ch

Cobalt Catalysts: Pincer-type cobalt(III) hydride complexes have been studied as catalysts for alkene hydrosilylation. rsc.org The regioselectivity of these systems can be tuned; with alkyl alkenes like 1-octene, they tend to favor the formation of anti-Markovnikov addition products. rsc.org

The choice of catalyst and reaction conditions allows for the highly selective synthesis of this compound from readily available precursors.

Table 2: Comparison of Catalytic Systems for the Hydrosilylation of 1-Octene

| Catalyst Type | Example Catalyst | Substrates | Selectivity | Reference |

| Platinum | Speier's Catalyst (H₂PtCl₆) | 1-Octene, Trichlorosilane | High activity, terminal addition | rhhz.net |

| Platinum | Karstedt's Catalyst | 1-Octene, Tertiary Silanes | High activity, anti-Markovnikov | princeton.edu |

| Nickel | (iPrDI)Ni(II) complexes | 1-Octene, Triethoxysilane (B36694) | >98% anti-Markovnikov | princeton.edu |

| Cobalt | [PNSiNP] pincer Co(III) hydride | 1-Octene, Phenylsilane | Anti-Markovnikov for alkyl alkenes | rsc.org |

Hydrosilylation Reactions as a Route to Organosilanes

Mechanistic Pathways of Silicon-Hydride Addition to Unsaturated Hydrocarbons

The premier industrial route to this compound is the hydrosilylation of 1-octene with dichloromethylsilane (CH₃SiHCl₂). This reaction involves the addition of the Si-H bond across the C=C double bond of the alkene. The process is typically catalyzed by transition metal complexes, most notably those containing platinum. mdpi.comwikipedia.org

The most widely accepted mechanism for this platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgopen.ac.uksemanticscholar.org This mechanism delineates a catalytic cycle involving several key steps:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the silicon-hydride bond of dichloromethylsilane to the low-valent platinum(0) catalyst. This step forms a platinum(II) complex containing both a hydride (H) and a silyl (B83357) (Si(CH₃)Cl₂) ligand. mdpi.comwikipedia.org

Olefin Coordination: The 1-octene substrate then coordinates to the platinum(II) center. mdpi.com

Migratory Insertion: In a crucial regiochemistry-determining step, the coordinated 1-octene inserts into the platinum-hydride (Pt-H) bond. This insertion typically follows an anti-Markovnikov pathway, meaning the silicon atom attaches to the terminal carbon of the original double bond, and the hydrogen atom attaches to the internal carbon. This preference is driven by both steric and electronic factors, favoring the formation of the less sterically hindered linear product. princeton.edu

Reductive Elimination: The final step of the cycle is the reductive elimination of the desired product, this compound. This regenerates the platinum(0) catalyst, which can then enter another catalytic cycle. mdpi.comlibretexts.org

A variation of this mechanism, the modified Chalk-Harrod mechanism , has also been proposed. In this pathway, the alkene inserts into the metal-silyl (M-Si) bond rather than the metal-hydride bond. open.ac.ukprinceton.edu While the classical Chalk-Harrod mechanism is generally favored for platinum-catalyzed hydrosilylation, the operative mechanism can be influenced by the specific catalyst, ligands, and reaction conditions.

The choice of catalyst is critical for the efficiency and selectivity of the hydrosilylation reaction. While Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex) are commonly used, research continues to explore more advanced catalytic systems to enhance reaction rates and minimize side reactions like alkene isomerization. wikipedia.orgnih.gov

Dehydrogenative Coupling Methodologies for Si-C Bond Formation

An alternative, though less common, approach for the formation of the Si-C bond in this compound is through dehydrogenative coupling. This method involves the direct reaction between a C-H bond of octane (B31449) and the Si-H bond of dichloromethylsilane, with the elimination of dihydrogen (H₂) gas. nsf.govnih.gov This reaction is catalyzed by transition metal complexes that can activate the otherwise inert C-H bonds of alkanes. nih.govacs.orgrsc.org

The mechanistic pathway for the dehydrogenative coupling of an alkane with a silane is generally understood to proceed through the following steps:

C-H Activation: The catalyst, often a late transition metal complex (e.g., rhodium or iridium), first activates a C-H bond of the octane molecule through oxidative addition or a related mechanism, forming a metal-alkyl-hydride intermediate. nih.gov

Silylation: The dichloromethylsilane then interacts with this intermediate. This can occur through several proposed pathways, including σ-bond metathesis or oxidative addition of the Si-H bond followed by reductive elimination. The net result is the formation of a new Si-C bond and the regeneration of a metal-hydride species.

Reductive Elimination of H₂: The final step involves the reductive elimination of a molecule of hydrogen (H₂) from the metal center, regenerating the active catalyst and completing the catalytic cycle. nsf.gov

While conceptually elegant due to its atom economy, the direct dehydrogenative coupling of unactivated alkanes like octane with silanes presents significant challenges. These include the high energy required to break C-H bonds and the potential for multiple C-H activation sites on the alkane, leading to a mixture of isomers. Research in this area is focused on developing highly active and selective catalysts that can operate under milder conditions and provide control over the position of silylation. rsc.orgnih.govresearchgate.net

Purification and Isolation Techniques for Organochlorosilanes in Research Contexts

Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, catalyst residues, and any byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Fractional Distillation is a primary technique for purifying organochlorosilanes on a larger scale. This method separates compounds based on differences in their boiling points. colostate.edurochester.edu For this compound, which has a significantly higher boiling point than the starting dichloromethylsilane and 1-octene, fractional distillation under reduced pressure is effective. The reduced pressure lowers the boiling points of the components, preventing thermal decomposition of the product.

| Parameter | Value | Purpose |

| Distillation Pressure | 10–20 mmHg | Minimizes thermal decomposition of the product. |

| Collection Temperature | Dependent on pressure | To isolate the fraction corresponding to this compound. |

Flash Chromatography is a versatile and widely used purification technique in research laboratory settings, particularly for smaller-scale reactions. biotage.comresearchgate.netchromtech.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system) to separate the components of a mixture based on their polarity. For the purification of this compound from a hydrosilylation reaction mixture, a non-polar solvent system is typically employed. A common approach involves using a gradient of a non-polar solvent like pentane (B18724) or hexane (B92381) with a slightly more polar solvent such as diethyl ether (Et₂O) to elute the desired product from the silica gel column. rsc.org

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica Gel rsc.org |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the stationary phase. | A mixture of pentane and diethyl ether (e.g., 90:10 v/v). rsc.org |

| Elution | The process of extracting one material from another by washing with a solvent. | The less polar this compound will elute from the column, while more polar impurities and catalyst residues may be retained. |

The selection of the appropriate solvent system and gradient is crucial for achieving good separation and high purity of the final product. Thin-layer chromatography (TLC) is often used as a preliminary analytical tool to determine the optimal solvent conditions for the flash chromatography separation.

Reactivity and Mechanistic Investigations of Dichloromethyl Octyl Silane

Hydrolysis and Condensation Pathways of Chlorosilanes

The reactivity of dichloromethyl(octyl)silane is dominated by the susceptibility of the silicon-chlorine (Si-Cl) bonds to nucleophilic attack, particularly by water. This initiates a sequence of hydrolysis and condensation reactions, which are fundamental to the formation of silicone polymers.

The hydrolysis of the Si-Cl bond is a thermodynamically favorable process that proceeds readily upon contact with water. The reaction involves the nucleophilic substitution of chloride ions by hydroxyl groups. The general reaction for a dichlorosilane (B8785471) is:

R(R')SiCl₂ + 2H₂O → R(R')Si(OH)₂ + 2HCl

For this compound, this specific reaction is:

CH₃(C₈H₁₇)SiCl₂ + 2H₂O → CH₃(C₈H₁₇)Si(OH)₂ + 2HCl

The kinetics of this reaction are influenced by several factors, including the nature of the organic substituents on the silicon atom. The electron-withdrawing nature of the dichloromethyl group in related compounds is known to enhance the electrophilicity of the silicon center, which can accelerate the rate of hydrolysis compared to simple alkyl-substituted silanes. Conversely, the bulky octyl group may introduce steric hindrance, potentially slowing the approach of the nucleophile.

The rate of hydrolysis for organosilanes is also highly dependent on the pH of the medium. cfmats.com Generally, the reaction is catalyzed by both acids and bases. unm.edunih.gov In acidic media, the reaction rate often increases, while in neutral conditions (pH = 7), the rate is at its minimum. cfmats.com The reaction is typically endothermic in an acidic medium and exothermic in an alkaline one. researchgate.net

Table 1: Comparative Hydrolysis Rate Trends for Selected Silanes

| Compound | Functional Groups | Expected Relative Hydrolysis Rate | Rationale |

|---|---|---|---|

| Triethoxy(ethyl)silane | Alkyl | Base | Standard reference. |

| Dichloromethyl(triethoxy)silane | Dichloromethyl | Higher than ethylsilane | The electron-withdrawing dichloromethyl group increases the electrophilicity of the silicon atom, promoting faster hydrolysis. |

| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Highest | The amino group has a catalytic effect on the hydrolysis reaction. dtic.mil |

This table illustrates general reactivity trends based on substituent effects; specific rate constants require empirical determination.

The hydrolysis of this compound is the initial step in a multi-stage process that leads to the formation of polysiloxane networks. wikipedia.org

Initial Hydrolysis: The first Si-Cl bond is hydrolyzed to form a silanol (B1196071), specifically chloro(hydroxy)methyl(octyl)silane. CH₃(C₈H₁₇)SiCl₂ + H₂O → CH₃(C₈H₁₇)Si(OH)Cl + HCl

Complete Hydrolysis: The second Si-Cl bond is subsequently hydrolyzed to yield the corresponding silanediol (B1258837): methyl(octyl)silanediol. wikipedia.org CH₃(C₈H₁₇)Si(OH)Cl + H₂O → CH₃(C₈H₁₇)Si(OH)₂ + HCl

Condensation: The newly formed, highly reactive silanol groups undergo condensation reactions with each other. This process can occur via two main pathways, eliminating either water or hydrogen chloride. wikipedia.org

Silanol + Silanol Condensation: Two silanol molecules react to form a siloxane bond and a molecule of water. 2 CH₃(C₈H₁₇)Si(OH)₂ → (HO)CH₃(C₈H₁₇)Si-O-Si(C₈H₁₇)CH₃(OH) + H₂O

Silanol + Chlorosilane Condensation: A silanol group can also react with a remaining chlorosilane group to form a siloxane bond and HCl. wikipedia.org CH₃(C₈H₁₇)Si(OH)₂ + CH₃(C₈H₁₇)SiCl₂ → (HO)CH₃(C₈H₁₇)Si-O-Si(Cl)(C₈H₁₇)CH₃ + HCl

Continued condensation reactions lead to the formation of linear or cyclic polysiloxane chains and cross-linked networks. wikipedia.org The structure of the final polymer is heavily influenced by reaction conditions such as water concentration, temperature, and pH. researchgate.net

Both hydrolysis and condensation of chlorosilanes are subject to catalysis.

Acid Catalysis: In acidic conditions, a hydronium ion typically protonates an alkoxide or hydroxide (B78521) group attached to the silicon, making it a better leaving group and facilitating nucleophilic attack. unm.edu For chlorosilanes, the acid can accelerate the hydrolysis step. Low pH conditions generally favor fast hydrolysis but can also facilitate condensation. researchgate.netuu.nl

Base Catalysis: Under basic conditions, a hydroxyl anion directly attacks the silicon center in a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism. unm.edunih.gov This pathway is often faster for condensation reactions than for hydrolysis. uu.nl The presence of amine groups, for instance, is known to catalyze condensation almost instantaneously after hydrolysis. dtic.mil

The choice of catalyst and control of pH are therefore critical for managing the relative rates of hydrolysis and condensation, which in turn determines the structure and properties of the resulting siloxane polymer. uu.nlwesternsydney.edu.au

Nucleophilic Substitution Reactions at the Silicon Center

The electrophilic silicon atom in this compound is susceptible to attack by a variety of nucleophiles other than water, leading to the substitution of the chloride ions.

This compound readily reacts with alcohols (ROH) in a nucleophilic substitution reaction to form alkoxysilanes. This process, often referred to as alcoholysis, replaces the chloro groups with alkoxy groups (-OR). google.com

The reaction proceeds stepwise:

CH₃(C₈H₁₇)SiCl₂ + ROH → CH₃(C₈H₁₇)Si(OR)Cl + HCl

CH₃(C₈H₁₇)Si(OR)Cl + ROH → CH₃(C₈H₁₇)Si(OR)₂ + HCl

This reaction is fundamental for synthesizing various silicon-based intermediates. cfmats.com The hydrogen chloride (HCl) byproduct is often removed or neutralized to drive the reaction to completion and prevent side reactions. google.com Alkoxides (RO⁻), being stronger nucleophiles than alcohols, react more vigorously. Catalytic systems, such as those based on cobalt or other transition metals, can also be employed to facilitate the dehydrogenative coupling of hydrosilanes with alcohols to form alkoxysilanes. acs.orgnih.govcsic.es

The Si-Cl bonds in this compound are also reactive towards nitrogen-based nucleophiles, such as primary (R-NH₂) and secondary (R₂NH) amines. The reaction results in the formation of aminosilanes, where the chlorine atoms are replaced by amino groups.

CH₃(C₈H₁₇)SiCl₂ + 2 RNH₂ → CH₃(C₈H₁₇)Si(NHR)Cl + RNH₃⁺Cl⁻ CH₃(C₈H₁₇)Si(NHR)Cl + 2 RNH₂ → CH₃(C₈H₁₇)Si(NHR)₂ + RNH₃⁺Cl⁻

The reaction requires two equivalents of amine per substitution: one acts as the nucleophile, and the second acts as a base to neutralize the liberated HCl. The resulting aminosilanes are valuable intermediates in organic synthesis. The reactivity of silanes towards amines is also a key principle in certain reduction and amidation reactions. nottingham.ac.uk Other nitrogenous nucleophiles can also react with the silicon center, following the general principles of nucleophilic substitution at a silicon atom. acs.org

Table 2: Products of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Product of Full Substitution | Byproduct |

|---|---|---|---|

| Water | H₂O | Methyl(octyl)silanediol | HCl |

| Alcohol | Ethanol (C₂H₅OH) | Diethoxy(methyl)octylsilane | HCl |

| Primary Amine | Ethylamine (C₂H₅NH₂) | N,N'-diethyl-1-methyl-1-octylsilanediamine | C₂H₅NH₃⁺Cl⁻ |

| Secondary Amine | Diethylamine ((C₂H₅)₂NH) | N,N,N',N'-tetraethyl-1-methyl-1-octylsilanediamine | (C₂H₅)₂NH₂⁺Cl⁻ |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3-Aminopropyl)triethoxysilane (APTES) |

| Chloro(hydroxy)methyl(octyl)silane |

| This compound |

| Dichloromethyl(triethoxy)silane |

| Diethoxy(methyl)octylsilane |

| Methyl(octyl)silanediol |

| N,N,N',N'-tetraethyl-1-methyl-1-octylsilanediamine |

| N,N'-diethyl-1-methyl-1-octylsilanediamine |

| Triethoxy(ethyl)silane |

| Hydrogen chloride |

| Water |

| Ethanol |

| Ethylamine |

Alkyl Chain (Octyl Group) Functionalization and Its Influence on Reactivity

The octyl group in this compound is a saturated, eight-carbon alkyl chain that primarily dictates the molecule's physical properties, such as its hydrophobicity and solubility in nonpolar solvents. Its influence on the molecule's reactivity is significant, primarily through steric and electronic effects at the silicon center, rather than by undergoing chemical transformations itself.

Chemical Transformations of the Octyl Moiety

The chemical functionalization of the octyl group in this compound is not a commonly reported field of study. The saturated alkyl chain is generally considered chemically inert under the conditions typically used for reacting organosilanes. The reactivity of the dichlorosilyl group, particularly the silicon-chlorine (Si-Cl) bonds, is substantially higher than that of the carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds within the octyl chain.

Most synthetic applications involving this compound and similar long-chain alkylsilanes exploit the high reactivity of the Si-Cl bonds. These bonds readily undergo nucleophilic substitution, most notably hydrolysis and alcoholysis, to form silanols and alkoxysilanes, respectively. These reactions are often spontaneous and vigorous, especially with water. noaa.govchemicalbook.com Consequently, any reaction conditions harsh enough to activate the C-H bonds of the octyl chain would invariably lead to the complete reaction of the Si-Cl groups first. The primary role of the octyl chain is to act as a stable hydrophobic tail, for instance, in the formation of self-assembled monolayers on surfaces. sigmaaldrich.commdpi.com

Steric and Electronic Effects of Alkyl Substituents on Silicon Reactivity

The size and electronic nature of the alkyl substituent attached to the silicon atom play a crucial role in modulating the reactivity of the silane (B1218182). The n-octyl group in this compound imparts distinct steric and electronic effects compared to smaller alkyl groups.

Steric Effects:

The most significant influence of the octyl group is steric hindrance. The long, bulky alkyl chain physically obstructs access to the reactive silicon center. This hindrance has a pronounced effect on the rates of reactions such as hydrolysis and condensation.

Slower Reaction Rates: Compared to silanes with smaller substituents (e.g., methyl or ethyl groups), those with long alkyl chains like octyl exhibit slower rates of hydrolysis and condensation. srce.hrhydrophobe.orgmdpi.com The bulky chain hinders the approach of nucleophiles, such as water, to the silicon atom. hydrophobe.org This effect is critical in controlling polymerization processes and the formation of siloxane networks. mdpi.com

Reduced Grafting Efficiency: In surface modification applications, the steric bulk of the octyl group can limit the efficiency of grafting onto porous materials with small pore sizes. researchgate.net Studies on modifying mesoporous γ-alumina membranes showed that the penetration of long-chain chlorosilanes was sterically hindered, resulting in less effective grafting compared to short-chain organosilanes. researchgate.net

Morphology of Polymers: In the copolymerization of phenyltrialkoxysilane with octyltrialkoxysilane, the size of the octyl chain was found to present steric hindrance to condensation, affecting the morphology and thermal stability of the resulting polysilsesquioxane particles. srce.hr

Electronic Effects:

The octyl group also influences the electronic environment of the silicon atom, although this effect is often considered secondary to its steric impact.

Inductive Effect: Alkyl groups are known to be weakly electron-donating (+I effect). The octyl group, therefore, slightly increases the electron density at the silicon atom. The C-Si bond is polarized toward the more electronegative carbon atom (C 2.55 vs. Si 1.90), which makes the silicon atom more electropositive and susceptible to nucleophilic attack. encyclopedia.pubwikipedia.org The electron-donating nature of the octyl group can subtly modulate this property.

Minimal Impact on Electronic States: In some complex molecular systems, the electronic influence of the specific alkyl chain length (e.g., methyl vs. octyl) can be minimal. For instance, in certain dithienosilole homopolymers, the HOMO/LUMO energy levels were not significantly perturbed by changing the alkyl substituent on the silicon atom, indicating that steric effects on polymer packing were more dominant in that context. researchgate.net

The following table summarizes the comparative effects of alkyl chain length on silane reactivity, as derived from various studies.

| Alkyl Group | Relative Hydrolysis/Condensation Rate | Steric Hindrance | Key Observation | Reference |

|---|---|---|---|---|

| Methyl (-CH₃) | High | Low | Methyl-functionalized silanes hydrolyze more rapidly than higher alkyl-functionalized ones. | hydrophobe.org |

| Isobutyl (-(CH₂)CH(CH₃)₂) | Moderate | Moderate | Steric hindrance from the isobutyl group leads to a lower polymerization rate compared to less bulky groups. | hydrophobe.org |

| n-Octyl (-(CH₂)₇CH₃) | Low | High | The long alkyl chain significantly slows condensation and presents steric hindrance to particle formation and surface grafting. | srce.hrmdpi.comresearchgate.net |

Silicon-Methyl Group Reactivity and Stability

The silicon-carbon (Si-C) bond is generally characterized by high thermal and chemical stability. lkouniv.ac.in In this compound, the silicon-methyl bond is significantly less reactive than the silicon-chlorine bonds.

Tetraalkylsilanes are remarkably stable; for example, tetramethylsilane (B1202638) is stable up to 700°C. lkouniv.ac.in The Si-C bond is strong and relatively non-polar, making it resistant to cleavage under many conditions. encyclopedia.publkouniv.ac.in However, the bond is not entirely inert and can be cleaved under specific, often vigorous, conditions or when assisted by certain reagents or neighboring groups.

Key aspects of Si-CH₃ reactivity and stability include:

Resistance to Hydrolysis: The Si-C bond is stable towards water and oxygen under ambient conditions. wikipedia.org The hydrolysis of this compound exclusively occurs at the Si-Cl bonds, leaving the Si-methyl and Si-octyl bonds intact.

Acid-Induced Cleavage: While stable to weak acids, the Si-C bond can be broken by strong acids. This process, known as protodesilylation, has been observed in highly sterically hindered compounds. For example, the reaction of (Me₃Si)₃CSiMe₂Ph with trifluoroacetic acid results in the cleavage of the Si-phenyl bond, and in related compounds, Si-methyl cleavage has also been documented. wikipedia.orgrsc.org

Lewis Acid-Catalyzed Cleavage: The Si-methyl bond, though generally considered inert, can undergo exchange reactions in the presence of strong Lewis acids. For instance, a methyl/triflate exchange has been observed on trimethylsilyl (B98337) (TMS) groups when reacted with silver triflate (AgOTf), demonstrating that the bond can be activated catalytically. uni-rostock.de

Fluoride-Induced Cleavage: Fluoride (B91410) ions are particularly effective nucleophiles for silicon and are capable of cleaving Si-C bonds. wikipedia.orglkouniv.ac.in This reactivity is a cornerstone of silicon-based protecting group chemistry.

The table below summarizes specific conditions under which the silicon-alkyl bond has been shown to react or cleave.

| Reagent/Condition | Substrate Type | Reaction Type | Observation | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (CF₃CO₂H) | Sterically hindered organosilanes | Protodesilylation (Si-C Cleavage) | Cleavage of Si-Ph and Si-Me bonds observed, sometimes with rearrangement. | rsc.org |

| Silver Triflate (AgOTf) / GaCl₃ | Aminopnictanes with -SiMe₃ groups | Methyl/Triflate Exchange | Demonstrates catalytic cleavage and functionalization of the Si-methyl bond. | uni-rostock.de |

| Fluoride Ions (e.g., from TBAF) | General Organosilanes | Nucleophilic Cleavage | A common method for cleaving Si-C bonds, often used to remove silyl (B83357) protecting groups. | wikipedia.orglkouniv.ac.in |

| High Temperature (>700 °C) | Tetramethylsilane | Homolysis | Rapid homolytic cleavage occurs only at very high temperatures. | lkouniv.ac.in |

Dichloromethyl Octyl Silane As a Precursor in Polymer and Material Science Research

Monomer for Polysiloxane Synthesis

The hydrolysis of the Si-Cl bonds in dichloromethyl(octyl)silane yields silanol (B1196071) intermediates, which subsequently undergo polycondensation to form polysiloxanes. This process is a fundamental route to creating silicones, where the dichlorosilane (B8785471) acts as a chain-extending unit. The presence of the long, flexible octyl chain alongside the smaller methyl group on the silicon atom imparts unique properties to the resulting polymer, such as increased solubility in organic solvents and a lower glass transition temperature compared to polysiloxanes with only small alkyl substituents.

While dichlorosilanes themselves are typically used in polycondensation reactions, the synthesis of polysiloxanes can be precisely controlled through various polymerization strategies, most notably the ring-opening polymerization (ROP) of cyclic siloxane monomers. gelest.com this compound can be used to synthesize these cyclic monomers or act as a functionalizing or end-capping agent in controlled polymerization reactions.

Anionic Polymerization : Anionic ring-opening polymerization (AROP) is widely employed for synthesizing high molecular weight polysiloxanes with well-defined structures. mdpi.com This method typically involves nucleophilic initiators like alkali metal hydroxides or silanolates that open a cyclic siloxane monomer, creating a silanolate anion that propagates the polymer chain. gelest.com this compound can be used to terminate these "living" polymer chains by reacting with the active anionic ends, thereby introducing methyl and octyl groups at the chain termini. The most general method for synthesizing star polymers via anionic polymerization is the linking reaction of living polymers with electrophilic reagents like chlorosilanes. acs.org

Cationic Polymerization : Cationic ring-opening polymerization (CROP) of cyclosiloxanes is initiated by strong protic acids or Lewis acids. mdpi.com This process generates electrophilic species at the chain end that propagate the polymerization. mdpi.com Similar to anionic methods, this compound can be utilized as a capping or linking agent. The choice between anionic and cationic routes depends on the desired polymer architecture and the tolerance of other functional groups present. mdpi.com

Ring-Opening Polymerization (ROP) : ROP is a key method for producing high molecular weight linear polysiloxanes from cyclic siloxane monomers (e.g., D3, D4). gelest.commdpi.com The process allows for excellent control over the molecular weight and structure of the resulting macromolecules. gelest.com Organocatalysis has emerged as a powerful tool for controlled/living ROP, enabling the precise synthesis of functionalized linear polysiloxanes. rsc.orgrsc.orgrsc.org this compound can be a precursor to specialized, unsymmetrical cyclotrisiloxanes, which can then be polymerized to ensure a specific distribution of functional units along the polymer chain. researchgate.net

The bifunctionality of this compound makes it a fundamental building block for both linear and cross-linked polysiloxanes.

Linear Polysiloxanes : Controlled hydrolysis and condensation of this compound, often in the presence of a monofunctional terminating agent like trimethylchlorosilane, can produce linear poly(methyl)(octyl)siloxanes. The resulting polymers are characterized by a repeating [-Si(CH₃)(C₈H₁₇)-O-] backbone. The long octyl side-chains significantly impact the polymer's physical properties, typically rendering it a viscous liquid or a soft solid at room temperature with high solubility in nonpolar solvents.

Cross-linked Polysiloxanes : Cross-linked networks can be formed when this compound is polycondensed with trifunctional or tetrafunctional silanes (e.g., trichloromethylsilane or tetraethoxysilane). nih.gov The dichlorosilane acts as a flexible linker between cross-linking points. Alternatively, linear polysiloxanes containing reactive groups can be cross-linked in a separate step. nih.gov The incorporation of the octyl group can be used to control the network's hydrophobicity and mechanical properties, such as modulus and flexibility. Anionic ring-opening copolymerization of a multifunctional monomer with a cyclosiloxane can also directly synthesize cross-linked structures. researchgate.net

The table below summarizes the expected influence of incorporating this compound into polysiloxane structures.

| Property | Influence of Methyl Group | Influence of Octyl Group | Resulting Polymer Characteristic |

| Flexibility | Contributes to chain mobility | Acts as an internal plasticizer, significantly increasing chain flexibility | Low glass transition temperature (Tg) |

| Solubility | Moderate | High solubility in nonpolar organic solvents (e.g., toluene, hexane) | Enhanced processability in solution |

| Hydrophobicity | Low | High due to the long alkyl chain | Water-repellent properties |

| Cross-link Density | N/A | Steric hindrance from the bulky octyl group can lower the achievable cross-link density | Softer, more flexible networks |

This compound can be co-polycondensed with other di- or trifunctional silane (B1218182) monomers to create copolymers with tailored properties. The reactivity of different alkoxysilane monomers can vary significantly due to steric and inductive effects, which influences the final polymer structure. kpi.ua Copolymerization allows for the fine-tuning of material characteristics by combining the properties imparted by different substituents. For example, copolymerizing with dichlorodimethylsilane (B41323) would modify the flexibility and solubility, while copolymerizing with dichlorodiphenylsilane (B42835) could enhance thermal stability and refractive index.

| Co-monomer | Potential Property Modification of the Resulting Copolymer |

| Dichlorodimethylsilane | Increases the proportion of smaller, flexible dimethylsiloxy units, potentially raising the material's modulus slightly compared to the homopolymer. |

| Dichlorodiphenylsilane | Incorporates rigid phenyl groups, leading to increased thermal stability, higher glass transition temperature (Tg), and a higher refractive index. |

| Methyltrichlorosilane (B1216827) | Acts as a cross-linking agent, leading to the formation of a silicone resin or elastomer network with increased hardness. |

| Tetraethoxysilane (TEOS) | Introduces tetrafunctional "Q" units, creating highly cross-linked, rigid network structures. kpi.ua |

Role in Hybrid Organic-Inorganic Materials Fabrication

Hybrid organic-inorganic materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). mdpi.com Silanes are crucial precursors for these materials, acting as molecular bridges between the organic and inorganic phases. shinetsusilicones.com this compound, with its combination of a hydrolyzable inorganic head and stable organic side chains, is an ideal candidate for creating such hybrids.

The sol-gel process is a versatile method for producing inorganic or hybrid networks from molecular precursors. dakenchem.com It involves the hydrolysis of precursors (like chlorosilanes or alkoxysilanes) to form reactive silanol groups, followed by condensation to form a network of siloxane (Si-O-Si) bonds. instras.com

When trifunctional silanes (RSiX₃) are used, the hydrolytic condensation can lead to the formation of well-defined cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). iipseries.org These are nanometer-sized molecules with an inorganic silica-like core and an organic periphery. researchgate.net While dichlorosilanes like this compound primarily form linear or cyclic structures, they can be incorporated into silsesquioxane-based materials as modifiers or to link different cage structures. The hydrolysis and condensation of organosilanes are complex processes influenced by factors such as pH, concentration, solvent, and temperature. nih.gov

The kinetics of hydrolysis and condensation in the sol-gel process are highly dependent on the pH of the reaction medium. The choice of catalyst (acidic, basic, or neutral) profoundly affects the rate of gelation and the structure of the resulting network.

Acidic Conditions : Under acidic catalysis, the hydrolysis reaction is typically fast, while the condensation reaction is slower and tends to favor the formation of linear or lightly branched polymer chains. This results in weaker gels with longer gelation times. For this compound, acid catalysis would promote the formation of longer poly(methyl)(octyl)siloxane chains before significant cross-linking occurs.

Basic Conditions : Under basic catalysis, both hydrolysis and condensation rates are increased, but condensation is particularly accelerated. This condition promotes the formation of highly branched, particle-like clusters. These clusters then link together to form a dense, particulate gel network, often with shorter gelation times compared to acid-catalyzed systems.

Neutral Conditions : Near the isoelectric point of silica (B1680970) (pH ≈ 2), both hydrolysis and condensation rates are at a minimum, leading to very long gelation times.

The following table summarizes the general effects of catalysis on the sol-gel process for dichlorosilane precursors.

| Catalytic Condition | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Network Structure | Typical Gelation Time |

| Acidic (pH < 2) | Fast | Slow | Primarily linear, weakly branched chains | Long |

| Neutral (pH ≈ 7) | Moderate | Moderate | Intermediate between linear and particulate | Variable |

| Basic (pH > 7) | Fast | Very Fast | Highly branched, dense particulate clusters | Short |

Sol-Gel Chemistry and Silsesquioxane Formation from Dichlorosilanes

Mechanistic Understanding of Siloxane Network Formation

The formation of a siloxane network from this compound is a multi-step process initiated by hydrolysis, followed by a series of condensation reactions. The mechanism is analogous to that of other dichlorosilanes, such as dimethyldichlorosilane. doubtnut.comuni-wuppertal.de

The process begins with the hydrolysis of the silicon-chlorine (Si-Cl) bonds. In the presence of water, the two chlorine atoms are substituted by hydroxyl groups (-OH), forming the intermediate species, methyl(octyl)silanediol, and releasing hydrochloric acid (HCl) as a byproduct. doubtnut.comuni-wuppertal.de This reaction is typically rapid.

Hydrolysis Reaction: CH₃(C₈H₁₇)SiCl₂ + 2H₂O → CH₃(C₈H₁₇)Si(OH)₂ + 2HCl

Once the methyl(octyl)silanediol is formed, condensation polymerization occurs. The silanol (-Si-OH) groups are highly reactive and can condense with each other to form siloxane bonds (Si-O-Si), eliminating a molecule of water in the process. doubtnut.comuni-wuppertal.de Given that the silanediol (B1258837) intermediate is bifunctional (containing two hydroxyl groups), this condensation can proceed in a linear fashion, leading to the formation of long-chain polydimethyl(octyl)siloxanes. doubtnut.com

Condensation Polymerization: n CH₃(C₈H₁₇)Si(OH)₂ → [-Si(CH₃)(C₈H₁₇)-O-]n + nH₂O

The rate and extent of these reactions are influenced by several factors, including the concentration of water, pH, and the presence of catalysts. researchgate.net The final structure of the resulting polysiloxane can range from linear chains to cyclic species, depending on the reaction conditions. The presence of the methyl and octyl groups on the silicon atom provides steric hindrance that can influence the kinetics of the condensation reaction and the final architecture of the siloxane network. researchgate.net

Integration into Polymer Matrices as a Cross-linking Agent or Compatibilizer

The bifunctional nature of this compound allows for its integration into existing polymer matrices to modify their properties, acting as either a cross-linking agent or a compatibilizer.

As a cross-linking agent , this compound can be used to create a network structure within a polymer matrix. This process typically involves grafting the silane onto the polymer backbone, followed by a moisture-curing step. The grafting can be initiated by free radicals, which abstract a hydrogen atom from the polymer chain, creating a reactive site where the silane can attach. Subsequent exposure to moisture leads to hydrolysis of the chloro groups and condensation to form stable siloxane cross-links (Si-O-Si) between polymer chains. researchgate.net This cross-linking enhances the thermal stability and mechanical properties of the polymer. researchgate.net

Below is a table summarizing the potential effects of this compound when integrated into a polymer blend as a compatibilizer.

| Property | Expected Effect of this compound | Rationale |

| Interfacial Tension | Decrease | The silane acts as a surfactant, locating at the interface between the two polymer phases. mdpi.com |

| Dispersed Phase Size | Decrease | Lower interfacial tension facilitates the breakup of droplets during melt blending. wiley.com |

| Interfacial Adhesion | Increase | Formation of chemical bonds or strong physical interactions across the interface. |

| Mechanical Properties | Improvement | Enhanced stress transfer between the polymer phases due to better adhesion. |

Development of Advanced Polymer Architectures Using this compound Derivatives

While specific research on the use of this compound derivatives for creating advanced polymer architectures is limited, the principles of silicon-based chemistry suggest several possibilities. Organosilanes with reactive Si-Cl bonds can be utilized in controlled polymerization techniques.

For instance, chlorosilanes can act as chain transfer agents in radical polymerization, enabling the synthesis of block copolymers. google.com In such a process, a growing polymer chain can react with the Si-Cl bond, transferring the reactive center and initiating the growth of a new polymer block. By carefully selecting the monomers and reaction conditions, it is possible to create well-defined block copolymers with tailored properties.

Furthermore, derivatives of this compound could be used to synthesize more complex architectures such as graft copolymers or star-shaped polymers. For example, by first creating a polysiloxane backbone from this compound, the methyl or octyl groups could be functionalized to act as initiation sites for the "grafting-from" polymerization of other monomers. This would result in a comb-like structure with a flexible siloxane backbone and side chains of a different polymer.

The development of such advanced polymer architectures is a growing area of research, with the potential to create novel materials with unique combinations of properties for a wide range of applications. google.com

Surface Functionalization and Interfacial Science Applications of Dichloromethyl Octyl Silane

Silane (B1218182) Grafting on Inorganic Substrates: Methodologies and Mechanisms

Silane grafting is a widely employed technique to functionalize surfaces, and dichloromethyl(octyl)silane serves as an effective coupling agent for this purpose. nih.gov The process generally involves the reaction of the silane's hydrolyzable chloro groups with hydroxyl groups present on the surface of inorganic substrates. ethz.chspecialchem.com This reaction leads to the formation of stable covalent siloxane (Si-O-Substrate) bonds, anchoring the octyl chains to the surface. ethz.ch

The general mechanism of silane grafting proceeds in two primary steps:

Hydrolysis: In the presence of trace amounts of water, the chloro groups on the silicon atom of this compound hydrolyze to form reactive silanol (B1196071) (Si-OH) groups.

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, releasing water and forming a covalent siloxane bond. The silanol groups can also condense with each other to form a polysiloxane network on the surface. ethz.chspecialchem.com

The efficiency and outcome of the grafting process are influenced by several factors, including the reaction conditions (temperature, time), the solvent, the concentration of the silane, and the nature and density of hydroxyl groups on the substrate surface. researchgate.net

Functionalization of Silica (B1680970) (Nanoparticles, Films)

This compound is frequently used to modify the surface of silica-based materials like nanoparticles and films. d-nb.inforesearchgate.net The abundant silanol (Si-OH) groups on the surface of pristine silica make it inherently hydrophilic. d-nb.inforesearchgate.net By grafting this compound, the surface chemistry is altered, leading to a significant increase in hydrophobicity. d-nb.info The long octyl chains form a dense, nonpolar layer that effectively shields the underlying hydrophilic silica surface from water. d-nb.info

Studies have shown that the functionalization of silica nanoparticles with octylsilanes can result in highly hydrophobic surfaces with water contact angles exceeding 140 degrees. d-nb.info This modification is crucial for applications where controlled wettability and dispersion of silica nanoparticles in nonpolar media are required. chalmers.se For instance, octyl-functionalized silica nanoparticles have been explored for creating superhydrophobic coatings and for use in oil recovery and environmental remediation. d-nb.info The process of functionalization can be achieved through methods like dip coating or vapor deposition. researchgate.netresearchgate.net

| Substrate | Functionalizing Agent | Key Findings |

| Silica Nanoparticles | This compound | Increased hydrophobicity, formation of a stable hydrophobic layer. d-nb.info |

| Silica Films | This compound | Creation of superhydrophobic surfaces with controlled wettability. researchgate.net |

Grafting on Carbon-Based Nanomaterials (e.g., CNTs, Graphene Oxide)

This compound can also be used to functionalize carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene oxide (GO). nih.govresearchgate.net These materials possess oxygen-containing functional groups (hydroxyl, carboxyl) on their surfaces, which can serve as anchor points for silane grafting. nih.govnih.gov

The functionalization of GO with silanes like this compound can enhance its dispersibility in organic solvents and polymer matrices. nih.govresearchgate.net This improved interfacial adhesion is crucial for leveraging the exceptional mechanical and thermal properties of these nanomaterials in composites. nih.gov The grafting process can be confirmed by various characterization techniques, such as Fourier-transform infrared spectroscopy (FTIR), which shows the appearance of Si-O-C and Si-O-Si bonds. researchgate.net In some cases, a silane coupling agent is used to bridge CNTs and GO, creating a hybrid filler with synergistic properties. researchgate.netnih.gov

Formation of Self-Assembled Monolayers (SAMs)

This compound is a suitable precursor for the formation of self-assembled monolayers (SAMs) on various substrates. ontosight.ai SAMs are highly ordered molecular assemblies formed by the spontaneous organization of molecules on a surface. gelest.com The dichlorosilyl head group of the silane provides a strong anchor to the substrate, while the octyl tail forms a densely packed, well-ordered monolayer. ontosight.aigelest.com

The formation of SAMs can be achieved through solution-phase deposition or chemical vapor deposition. researchgate.netgelest.com The quality and structure of the resulting SAM are highly dependent on the reaction conditions, particularly the presence of a thin layer of water on the substrate surface to facilitate the hydrolysis of the silane. researchgate.net

Controlled Layer Formation and Coverage Density

Achieving a well-ordered SAM with high coverage density is crucial for many applications. The density of the grafted octyl chains is influenced by factors such as the reaction time, temperature, and the structure of the silane and substrate. researchgate.net For this compound, the two chloro groups allow for the formation of cross-links between adjacent silane molecules, leading to a more robust and stable monolayer. ethz.ch

The formation of these monolayers often proceeds through an island growth mechanism, where initial nucleation sites expand to form a complete layer. nih.gov The slow and controlled growth of these islands is key to obtaining a well-ordered structure. nih.gov The coverage density can be controlled by adjusting the reaction parameters, and studies have shown the possibility of creating materials with "controlled coverages". researchgate.net

| Parameter | Influence on SAM Formation |

| Reaction Time | Affects the extent of surface coverage and ordering. nih.gov |

| Temperature | Influences the reaction kinetics and final monolayer structure. researchgate.net |

| Water Content | Crucial for hydrolysis but excess water can lead to bulk polymerization. researchgate.netnih.gov |

| Silane Concentration | Impacts the rate of formation and density of the monolayer. |

Investigating Interfacial Bonding Mechanisms (Covalent vs. Hydrogen Bonding)

The primary bonding mechanism between this compound and hydroxylated substrates is the formation of strong, covalent siloxane bonds (Si-O-Substrate). ethz.chmdpi.com This covalent linkage is responsible for the high stability and permanence of the modification. gelest.com

Modulation of Surface Properties via this compound Functionalization

This compound is a bifunctional organosilane that finds significant application in the modification of material surfaces. Its molecular structure, featuring two reactive chlorine atoms and a non-polar octyl group, allows for the covalent bonding to substrates and the simultaneous alteration of surface properties. The dichloromethyl group provides a reactive site for hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds with hydroxyl-rich surfaces such as glass, silica, and other inorganic materials. dow.comresearchgate.net Concurrently, the long alkyl octyl chain tailors the surface energy, primarily imparting hydrophobicity. azom.com

Engineering of Surface Wettability

The primary application of this compound in surface functionalization is the strategic engineering of wettability, transitioning hydrophilic surfaces to hydrophobic. This is achieved by the self-assembly of this compound molecules on the substrate, where the dichloromethyl groups react with surface hydroxyls, and the octyl chains orient away from the surface, creating a low-energy, water-repellent interface. d-nb.info

Research on analogous octylsilanes, such as trimethoxy(octyl)silane (B1346610), has demonstrated the profound effect of the octyl chain on surface hydrophobicity. In a study investigating the functionalization of spherical silica nanoparticles, a significant increase in the water contact angle was observed after treatment with an octyl-functionalized silane. The pristine, unmodified silica nanoparticles were hydrophilic, with a water contact angle of 0°. However, after functionalization with trimethoxy(octyl)silane, the nanoparticles became highly hydrophobic, exhibiting water contact angles between 144.1° ± 0.4° and 158.1° ± 0.2°. d-nb.info This dramatic shift underscores the efficacy of the octyl chain in shielding the hydrophilic surface from water. d-nb.info While this study utilized a trimethoxy-based silane, the fundamental contribution of the octyl group to hydrophobicity is directly applicable to this compound.

The following table, based on data from a study on trimethoxy(octyl)silane functionalized silica nanoparticles, illustrates the impact of the octyl chain on water contact angle:

| Surface Type | Functionalizing Agent | Water Contact Angle (°) |

| Pristine Silica Nanoparticles | None | 0° |

| Functionalized Silica Nanoparticles | Trimethoxy(octyl)silane | 144.1° - 158.1° |

Data adapted from a study on trimethoxy(octyl)silane. d-nb.info

Control of Interfacial Adhesion and Dispersion

The bifunctional nature of this compound allows for precise control over interfacial adhesion and the dispersion of inorganic fillers within a polymer matrix. The adhesion between two dissimilar materials is a critical factor in the performance of composites and adhesively bonded structures. cnrs.fr By modifying the surface of an inorganic filler with this compound, its surface energy can be tailored to more closely match that of the organic polymer matrix. This improved compatibility enhances the wetting of the filler by the polymer, leading to stronger interfacial adhesion. azom.comspecialchem.com

Furthermore, the modification of filler surfaces with this compound can significantly improve their dispersion within a polymer matrix. Untreated inorganic fillers often have a high surface energy and a tendency to agglomerate in a non-polar polymer matrix due to strong inter-particle attractions. mdpi.com Surface functionalization with this compound reduces this surface energy and imparts a more organophilic character to the filler particles. azom.com This enhanced compatibility with the polymer matrix weakens the filler-filler interactions, leading to a more uniform dispersion of the filler particles. specialchem.com Improved dispersion is critical for achieving consistent and enhanced material properties throughout the composite. mdpi.com

Role as a Coupling Agent in Composites

In the realm of composite materials, this compound serves as a crucial coupling agent, enhancing the compatibility and adhesion between dissimilar phases, typically an inorganic filler and an organic polymer matrix. dow.com The unique bifunctionality of the this compound molecule, with its inorganic-reactive dichlorosilyl group and its organic-compatible octyl and methyl groups, allows it to act as a molecular bridge at the interface of these two phases. dow.com

Enhancing Interfacial Interactions between Organic and Inorganic Phases

The fundamental role of this compound as a coupling agent is to strengthen the bond between an inorganic reinforcement (like silica, glass fibers, or metal oxides) and a polymer matrix (such as epoxy, polyester, or polyethylene). dow.comcnrs.fr The mechanism of this enhanced interaction begins with the hydrolysis of the chloro groups on the silicon atom in the presence of moisture, forming reactive silanol groups (Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable, covalent siloxane bonds (Si-O-filler). mdpi.comncsu.edu

Modifying Filler Dispersion in Polymer Matrices

Effective dispersion of fillers within a polymer matrix is paramount for achieving the desired enhancement in material properties. Agglomeration of filler particles can act as stress concentration points, leading to premature failure of the composite. mdpi.com The surface treatment of fillers with this compound is a widely employed strategy to overcome this challenge. specialchem.com

Untreated inorganic fillers typically possess high surface energy and are hydrophilic, making them incompatible with most hydrophobic polymer matrices. This incompatibility leads to poor wetting of the filler by the polymer and a strong tendency for the filler particles to clump together. By functionalizing the filler surface with this compound, the surface energy is lowered, and the surface becomes more organophilic and hydrophobic. azom.com This transformation significantly improves the compatibility between the filler and the polymer matrix. specialchem.com

The improved compatibility facilitates the wetting of individual filler particles by the polymer during processing, such as melt mixing. The organophilic octyl chains extending from the filler surface create a steric barrier that helps to prevent the particles from re-agglomerating. specialchem.com The result is a more uniform and finer dispersion of the filler throughout the polymer matrix. Studies on various silane-treated fillers have demonstrated that enhanced dispersion directly contributes to improved mechanical properties, such as impact strength and elongation at break, as well as better processing characteristics, like reduced viscosity of the polymer-filler mixture. azom.comspecialchem.commdpi.com

The following table summarizes the key functionalities of this compound as a coupling agent:

| Function | Mechanism | Impact on Composite Properties |

| Enhancing Interfacial Adhesion | Formation of covalent bonds between the silane and the inorganic filler, and physical/chemical interaction with the polymer matrix. | Improved stress transfer, increased tensile strength and modulus, enhanced durability. |

| Modifying Filler Dispersion | Reduction of filler surface energy, improved wetting by the polymer, and steric hindrance to prevent agglomeration. | Uniform filler distribution, elimination of stress concentration points, improved impact strength and processability. |

Advanced Characterization Techniques for Dichloromethyl Octyl Silane and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopy is fundamental to the characterization of Dichloromethyl(octyl)silane, offering insights from the atomic to the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

¹H NMR: Proton NMR provides information on the number and electronic environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons of the octyl chain and the methyl group attached to the silicon atom. The terminal methyl group (CH₃) of the octyl chain would appear as a triplet, while the methylene (B1212753) groups (CH₂) would form complex multiplets. The methyl group directly bonded to silicon (Si-CH₃) would appear as a singlet at a characteristic upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si-CH ₃ | ~0.8 - 0.9 | Singlet |

| Si-CH₂-CH ₂- | ~1.2 - 1.6 | Multiplet |

| -(CH₂)₅-CH ₂-CH₃ | ~1.2 - 1.4 | Multiplet |

| Si-CH ₂- | ~1.0 - 1.2 | Multiplet |

¹³C NMR: Carbon-13 NMR identifies all unique carbon environments within the molecule. The spectrum for this compound would display eight distinct signals for the octyl chain carbons and one signal for the methyl group carbon. The chemical shifts are influenced by proximity to the silicon atom, with carbons closer to the Si atom appearing at different fields than those at the end of the alkyl chain. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-C H₃ | ~4 - 6 |

| Si-C H₂- | ~18 - 20 |

| Si-CH₂-C H₂- | ~32 - 34 |

| -C H₂-CH₃ | ~14 |

²⁹Si NMR: Silicon-29 NMR is particularly powerful for directly probing the silicon atom's local environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the presence of two electronegative chlorine atoms is expected to shift the ²⁹Si resonance significantly downfield relative to the tetramethylsilane (B1202638) (TMS) standard. This technique is also invaluable for studying the hydrolysis and condensation reactions of the silane (B1218182), as the formation of Si-O-Si (siloxane) bonds results in a predictable change in the silicon chemical shift.

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of light corresponding to the molecule's vibrational modes. msu.edu

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by vibrations associated with its alkyl groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups are expected in the 2850-2965 cm⁻¹ region. C-H bending vibrations typically appear in the 1375-1470 cm⁻¹ range. The presence of the Si-C bond can also be identified by its characteristic vibrations. A key vibrational mode for this compound is the Si-Cl stretch, which is typically observed in the 450-600 cm⁻¹ range. researchgate.net When the silane is hydrolyzed and forms a polysiloxane film on a substrate, new, strong bands corresponding to Si-O-Si stretching (around 1000-1100 cm⁻¹) will appear, while the Si-Cl bands diminish.

Grazing Angle Attenuated Total Reflectance (GATR-IR): GATR-IR is a specialized surface-sensitive FTIR technique ideal for analyzing very thin films and self-assembled monolayers (SAMs) of silanes on reflective substrates like silicon wafers. It enhances the signal from the monolayer while minimizing interference from the bulk substrate, making it possible to study the orientation and chemical bonding of the silane molecules on the surface.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. rsc.org It also probes molecular vibrations but is based on inelastic scattering of light. While C-H and Si-C bonds are Raman active, this technique is particularly useful for studying the hydrolysis of silanes in aqueous solutions, as the Raman signal from water is typically weak, unlike its strong absorption in FTIR. rsc.org It can also be used to monitor the formation of Si-O-Si networks in derivative films.

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkyl) | Stretching | 2850 - 2965 |

| C-H (alkyl) | Bending | 1375 - 1470 |

| Si-O-Si (in derivative film) | Stretching | 1000 - 1100 |

| Si-C | Stretching/Bending | 700 - 850 |

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical bonding states of the top 1-10 nm of a surface. It is exceptionally well-suited for confirming the presence and chemical nature of this compound derivative films on substrates. After a surface is treated with the silane, XPS analysis can verify the covalent attachment and composition of the resulting layer.

High-resolution scans of the individual elemental regions provide chemical state information. The Si 2p peak, for instance, can be deconvoluted to distinguish between silicon in the substrate (e.g., SiO₂) and silicon from the silane layer (Si-C, Si-O-Si). xpsfitting.comrsc.org The C 1s peak confirms the presence of the octyl and methyl groups, and the Cl 2p peak confirms the presence of chlorine in the unreacted molecule. researchgate.netxpsfitting.com

Table 4: Typical XPS Binding Energies for this compound Films on a Silicon Substrate

| Element | Core Level | Binding Energy (eV) | Interpretation |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | Aliphatic carbon (C-C, C-H) in the octyl and methyl groups. |

| Silicon (film) | Si 2p | ~102-103 | Silicon in the silane layer (Si-O-substrate, Si-O-Si). xpsfitting.com |

| Silicon (substrate) | Si 2p | ~99 (elemental Si) or ~103.5 (SiO₂) | Silicon from the underlying wafer. rsc.org |

| Oxygen (substrate) | O 1s | ~532-533 | Oxygen in the native SiO₂ layer of the substrate. rsc.org |

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern upon ionization.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl exist in an approximate 3:1 ratio), the molecular ion will not be a single peak but a cluster of peaks. The most intense peak will be [M]⁺, corresponding to the molecule with two ³⁵Cl isotopes. A significant [M+2]⁺ peak (from one ³⁵Cl and one ³⁷Cl) and a smaller [M+4]⁺ peak (from two ³⁷Cl isotopes) will also be present, with a characteristic intensity ratio of approximately 9:6:1.